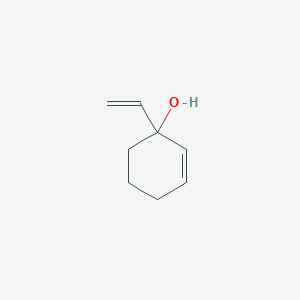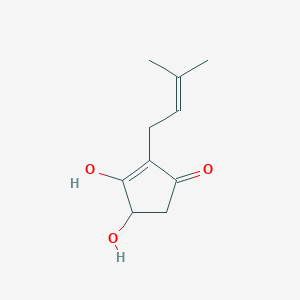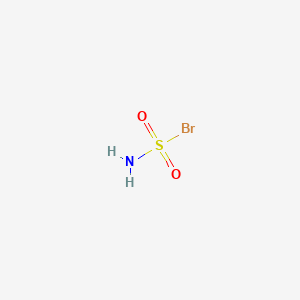
Sulfamyl bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulfamyl bromide is an organosulfur compound that belongs to the class of sulfonyl halides. It is characterized by the presence of a sulfonyl group (SO2) bonded to a bromine atom. Sulfonyl halides are known for their reactivity and are used in various chemical synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions
Sulfamyl bromide can be synthesized through the reaction of sulfonyl hydrazides with N-bromosuccinimide (NBS). This method is efficient and yields high purity products . The reaction typically involves the following steps:
- Dissolution of sulfonyl hydrazide in an appropriate solvent.
- Addition of N-bromosuccinimide to the solution.
- Stirring the mixture at a controlled temperature until the reaction is complete.
- Isolation and purification of the this compound product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
化学反应分析
Types of Reactions
Sulfamyl bromide undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Reduction Reactions: This compound can be reduced to form sulfonyl radicals, which are highly reactive intermediates.
Oxidation Reactions: It can be oxidized to form sulfonic acids under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation reactions.
科学研究应用
Sulfamyl bromide has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.
作用机制
The mechanism of action of sulfamyl bromide involves the formation of sulfonyl radicals upon reduction. These radicals can participate in various chemical reactions, including addition to alkenes and aromatic substitution . The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
Methanesulfonyl Chloride: Another sulfonyl halide with a chlorine atom instead of bromine.
Benzenesulfonyl Chloride: A sulfonyl halide with a benzene ring attached to the sulfonyl group.
Tosyl Chloride: A sulfonyl chloride with a toluene group attached to the sulfonyl group.
Uniqueness
Sulfamyl bromide is unique due to its bromine atom, which imparts different reactivity compared to its chlorine counterparts. The bromine atom makes this compound more reactive in certain substitution and reduction reactions, making it a valuable reagent in specific synthetic applications .
属性
CAS 编号 |
64253-40-3 |
|---|---|
分子式 |
BrH2NO2S |
分子量 |
159.99 g/mol |
IUPAC 名称 |
sulfamoyl bromide |
InChI |
InChI=1S/BrH2NO2S/c1-5(2,3)4/h(H2,2,3,4) |
InChI 键 |
RZJBKZOZVVCNBR-UHFFFAOYSA-N |
规范 SMILES |
NS(=O)(=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


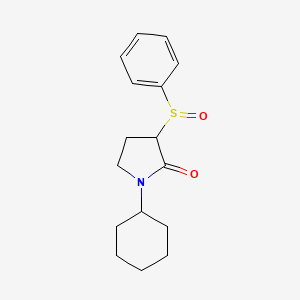
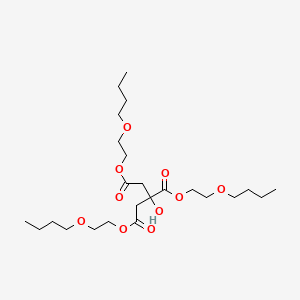
![8-Chloro-10-hydroxy-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14497473.png)
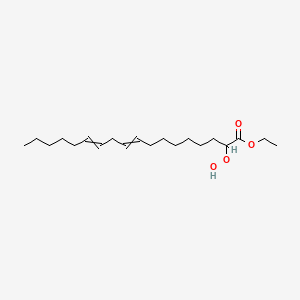
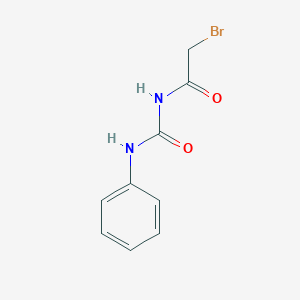

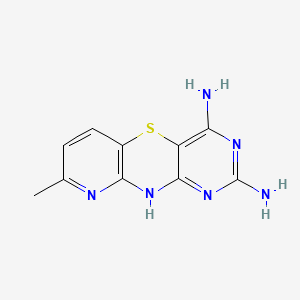

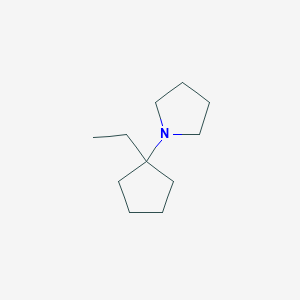
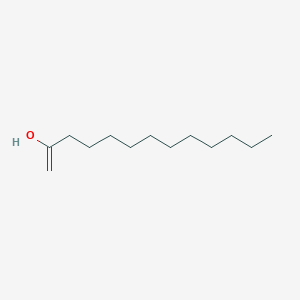
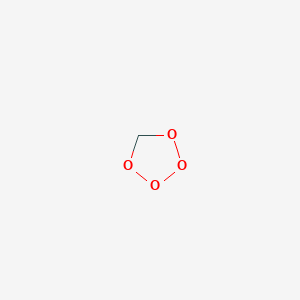
![2-[1-(3-Pyridin-2-ylpiperidin-1-yl)sulfanylpiperidin-3-yl]pyridine;2,4,6-trinitrophenol](/img/structure/B14497523.png)
